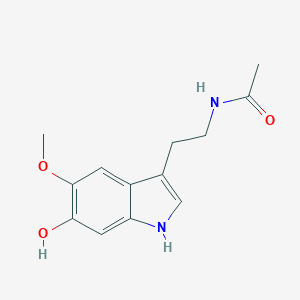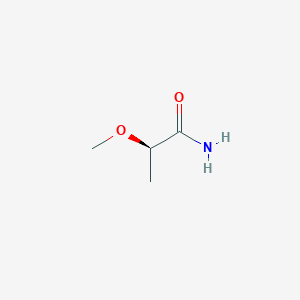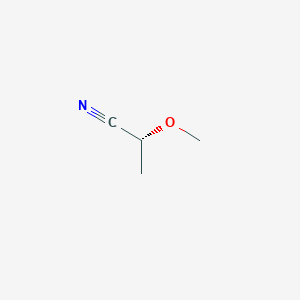
6-Hydroxymelatonin
Overview
Description
6-Hydroxymelatonin, also known as N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a naturally occurring, endogenous metabolite of melatonin. It is a major active metabolite that shares many properties with melatonin, including its role as a full agonist of the MT1 and MT2 receptors. This compound is known for its antioxidant and neuroprotective properties, which are even more potent than those of melatonin .
Mechanism of Action
Target of Action
6-Hydroxymelatonin (6-OHM) is a naturally occurring, endogenous, major active metabolite of melatonin . Similar to melatonin, 6-OHM is a full agonist of the MT1 and MT2 receptors . These receptors play a crucial role in the regulation of sleep-wake cycles, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .
Mode of Action
6-OHM interacts with its targets, the MT1 and MT2 receptors, in a similar manner to melatonin . It binds to these receptors, leading to a series of biochemical reactions that regulate various physiological functions . Additionally, 6-OHM also acts as an antioxidant and neuroprotective agent, and is even more potent in this regard relative to melatonin .
Biochemical Pathways
6-OHM is one of the major melatonin catabolites in animals . It is involved in the process by which melatonin and its metabolites successively scavenge reactive oxygen species (ROS), referred to as the free radical scavenging cascade . This property makes it a potent antioxidant, protecting organisms from oxidative stress .
Pharmacokinetics
The pharmacokinetics of 6-OHM are closely related to those of melatonin. Melatonin has a Tmax of 30-45 minutes and a half-life of 45 minutes . A significant proportion of melatonin is metabolized to 6-OHM, which is further conjugated with sulfate and excreted in urine . The main urinary metabolite, this compound sulfate, has a half-life of 20 minutes .
Result of Action
The action of 6-OHM results in a variety of molecular and cellular effects. As an antioxidant and neuroprotective agent, it helps protect cells from damage caused by harmful free radicals . It also plays a role in the regulation of sleep-wake cycles, mood, learning and memory, immune activity, dreaming, fertility, and reproduction through its interaction with the MT1 and MT2 receptors .
Action Environment
The action of 6-OHM can be influenced by various environmental factors. For instance, the secretion of melatonin, from which 6-OHM is derived, increases in darkness and decreases during exposure to light . This suggests that the action of 6-OHM may also be influenced by light-dark cycles. Furthermore, 6-OHM’s antioxidant properties may be particularly beneficial in environments with high levels of oxidative stress .
Biochemical Analysis
Biochemical Properties
6-Hydroxymelatonin interacts with various enzymes, proteins, and other biomolecules. It is a full agonist of the MT1 and MT2 receptors . This means that this compound binds to these receptors and activates them, leading to a biological response. As an antioxidant, this compound scavenges reactive oxygen and nitrogen species, thereby protecting cells from oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As an antioxidant, this compound protects cells from oxidative stress . It also exhibits neuroprotective properties, making it even more potent in this regard relative to melatonin .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to and activates the MT1 and MT2 receptors . This binding interaction triggers a cascade of events that lead to the activation or inhibition of various enzymes and changes in gene expression . As an antioxidant, this compound scavenges reactive oxygen and nitrogen species, thereby preventing damage to biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to provide high protection against oxidative stress in various cell compartments
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a major active metabolite of melatonin
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its amphiphilic nature, it can cross biological membranes and enter any cellular and subcellular compartments . This allows not only its easy distribution but also a high protection against oxidative stress in various cell compartments .
Subcellular Localization
Due to its ability to cross biological membranes, it is likely that this compound can be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxymelatonin can be synthesized through the hydroxylation of melatonin. This reaction is typically catalyzed by the enzyme cytochrome P450 1A2 (CYP1A2) in the liver. The reaction conditions involve the presence of oxygen and NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve biotechnological methods that utilize genetically engineered microorganisms to express the necessary enzymes for the hydroxylation of melatonin. This approach would allow for the large-scale production of this compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymelatonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).
Reduction: Reduction can yield various reduced forms of the compound.
Substitution: Substitution reactions can produce derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
6-Hydroxymelatonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of melatonin and its derivatives.
Biology: It is studied for its role in circadian rhythms and its interaction with melatonin receptors.
Medicine: Its antioxidant and neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases and oxidative stress-related conditions.
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, which also acts on MT1 and MT2 receptors but is less potent as an antioxidant.
N-Acetylserotonin: Another metabolite of melatonin with similar receptor activity but different metabolic pathways.
5-Methoxytryptamine: A related compound with similar structural features but distinct biological activities.
Uniqueness
6-Hydroxymelatonin is unique in its enhanced antioxidant and neuroprotective properties compared to melatonin. Its ability to more effectively scavenge reactive oxygen species and protect against oxidative stress makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMRCXOJJZYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176577 | |
| Record name | 6-Hydroxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Hydroxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2208-41-5 | |
| Record name | 6-Hydroxymelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxymelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxymelatonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYMELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV437T5077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Hydroxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)



